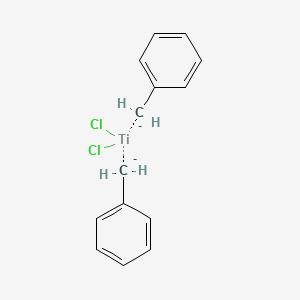

Bis-benzyl-titanium-(IV)-dichloride

Description

Properties

IUPAC Name |

dichlorotitanium;methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7.2ClH.Ti/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q2*-1;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJGCAZCCLODBH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ti]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2Ti-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Benzyl Grignard Reagents

TiCl₄ reacts with two equivalents of benzylmagnesium bromide (BzMgBr) in diethyl ether at 0°C:

This method is highly sensitive to stoichiometry; excess Grignard reagent can lead to over-alkylation (e.g., Ti(Bz)₄ formation). Conductivity measurements and NMR spectroscopy are critical for verifying product composition.

Challenges in Solubility and Stability

Bis-benzyl-titanium-(IV)-dichloride synthesized via this route often exhibits limited solubility in nonpolar solvents, necessitating recrystallization from toluene or dichloromethane. Stability studies on similar complexes suggest that electron-donating substituents on the benzyl group enhance thermal stability.

Metathesis Reactions with Titanocene Dichloride

Titanocene dichloride ([Ti(η⁵-C₅H₅)₂Cl₂]) serves as a precursor for ligand-exchange reactions. Replacement of Cp ligands with benzyl groups can be achieved via transmetallation.

Transmetallation Protocol

A benzyl sodium (BzNa) reagent is reacted with titanocene dichloride in THF:

This method offers moderate yields (50–60%) but requires rigorous exclusion of moisture and oxygen.

Byproduct Management

The reaction generates sodium cyclopentadienide (NaCp), which is removed via filtration through Celite. Subsequent gravity filtration and solvent evaporation yield the product as a crystalline solid.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Purity | Key Challenges | Source |

|---|---|---|---|---|

| Cp Ligand Substitution | 46–83% | >95% | Ligand synthesis complexity | |

| Direct Alkylation | 30–50% | 85–90% | Over-alkylation risk | |

| Transmetallation | 50–60% | 90–95% | Moisture sensitivity |

Structural Characterization and Validation

Spectroscopic Techniques

Chemical Reactions Analysis

Types of Reactions: Bis-benzyl-titanium-(IV)-dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and benzyl chloride.

Reduction: It can be reduced to form lower oxidation state titanium compounds.

Substitution: The benzyl groups can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.

Major Products:

Oxidation: Titanium dioxide and benzyl chloride.

Reduction: Lower oxidation state titanium compounds.

Substitution: Various substituted titanium compounds depending on the ligands used.

Scientific Research Applications

Catalytic Applications

1.1 Polymerization Catalysts

Bis-benzyl-titanium-(IV)-dichloride has been investigated as a catalyst in polymerization processes. Its ability to facilitate the ring-opening polymerization of cyclic monomers under mild conditions makes it a valuable tool in materials chemistry. Research indicates that this compound can effectively initiate polymerization reactions, leading to the synthesis of polymers with tailored properties.

Case Study: Photopolymerization

A notable application is its use in visible-light-induced ring-opening photopolymerization. This method allows for the synthesis of polymers without the need for harsh conditions or toxic initiators, showcasing this compound's potential in developing environmentally friendly polymerization techniques .

Biomedical Applications

2.1 Anticancer Activity

The anticancer properties of titanium complexes have been explored extensively, with this compound being no exception. Studies have shown that titanium(IV) compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and interference with cellular metabolic pathways.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through ROS generation. The compound's structure allows it to interact with cellular components, leading to significant cytotoxic effects while exhibiting low toxicity towards normal cells .

Material Science Applications

3.1 Synthesis of Novel Materials

The unique chemical properties of this compound enable its use as a precursor for synthesizing novel materials. It has been incorporated into composite materials to enhance mechanical strength and thermal stability.

Data Table: Properties of Synthesized Materials

| Material Type | Properties | Application Area |

|---|---|---|

| Polymer Composites | High tensile strength | Structural applications |

| Nanocomposites | Enhanced thermal stability | Electronics |

| Coatings | Improved corrosion resistance | Protective coatings |

Environmental Applications

4.1 Photocatalysis

Recent studies have highlighted the potential of this compound in photocatalytic applications, particularly in environmental remediation. Its ability to generate ROS upon exposure to light can be harnessed for degrading organic pollutants.

Case Study: Water Purification

Research has shown that titanium-based photocatalysts can effectively degrade contaminants such as dyes and pharmaceuticals in wastewater under UV or visible light irradiation. The efficiency of this compound in these processes positions it as a promising candidate for sustainable water treatment solutions .

Mechanism of Action

The mechanism by which bis-benzyl-titanium-(IV)-dichloride exerts its effects involves the coordination of the titanium center with various substrates. The titanium center can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Titanium(IV) Dichlorides

Bis(cyclopentadienyl)titanium(IV) Dichloride (Cp₂TiCl₂)

- Molecular Formula : C₁₀H₁₀Cl₂Ti

- Molecular Weight : 248.96 g/mol

- Melting Point : 260–280°C

- Stability : Less sensitive than bis-benzyl derivatives; stable under inert atmospheres but hydrolyzes in moisture .

- Applications : Widely used as a catalyst in polymerization and redox reactions due to its accessible Ti(IV)/Ti(III) redox couple .

Key Differences:

Bis(ethylcyclopentadienyl)titanium(IV) Dichloride

- Molecular Formula : C₁₄H₁₈Cl₂Ti

- Molecular Weight : 305.06–305.08 g/mol

- Melting Point : 137–140°C

- Stability : Requires storage at 2–8°C under nitrogen, indicating moderate sensitivity .

- Applications : Used in specialized catalytic systems, though less studied than Cp₂TiCl₂.

Key Differences:

- Substituent Effects : Ethyl groups on the cyclopentadienyl ligands lower the melting point by ~120°C compared to Cp₂TiCl₂, suggesting reduced crystal lattice stability .

- Electronic vs. Steric Balance : Ethyl substituents increase electron density at titanium but offer less steric protection than benzyl groups, leading to intermediate reactivity .

Comparison with Zirconium Analogues

Bis(cyclopentadienyl)zirconium(IV) Dichloride (Cp₂ZrCl₂)

- Molecular Formula : C₁₀H₁₀Cl₂Zr

- Molecular Weight : 292.32 g/mol

- Applications : Superior catalytic activity in olefin polymerization (e.g., Ziegler-Natta catalysts) compared to titanium analogues due to Zr’s larger ionic radius and enhanced Lewis acidity .

Key Differences:

Comparison with Titanium(IV) Tetrachloride (TiCl₄)

- Molecular Formula : Cl₄Ti

- Molecular Weight : 189.68 g/mol

- Physical State : Liquid at room temperature (density: 1.73 g/mL) .

- Applications : Industrial-scale Lewis acid catalyst (e.g., in polypropylene production) .

Key Differences:

- Coordination Geometry: TiCl₄ is tetrahedral and monomeric, whereas bis-benzyl-titanium-(IV)-dichloride adopts an octahedral geometry with organic ligands.

- Reactivity : TiCl₄ is far more reactive toward moisture and oxygen, often requiring strict anhydrous conditions, whereas bis-benzyl derivatives are stabilized by organic ligands .

Data Table: Comparative Properties

Research Findings and Trends

- Ligand Effects: Bulky benzyl ligands in this compound hinder catalytic turnover but improve selectivity in certain C–C coupling reactions .

- Thermal Stability : Titanium complexes with aromatic ligands (e.g., benzyl) exhibit lower thermal stability than aliphatic derivatives (e.g., Cp) due to weaker Ti–C bonds .

- Catalytic Niches : Zirconium analogues dominate polymerization, while titanium derivatives are preferred for redox-active systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis-benzyl-titanium-(IV)-dichloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves the reaction of titanium tetrachloride (TiCl₄) with benzyl Grignard or organolithium reagents under inert atmospheres (e.g., Schlenk line techniques). For example, a two-step approach may include ligand exchange reactions, where TiCl₄ reacts with benzylmagnesium bromide in anhydrous THF at −78°C, followed by purification via recrystallization from toluene . Optimization focuses on stoichiometric ratios (e.g., 1:2 TiCl₄ to benzyl ligand), solvent choice (e.g., non-polar solvents to suppress side reactions), and temperature control to avoid ligand degradation. Yield improvements (>70%) are achievable by slow addition of ligands and rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated benzene or toluene can resolve benzyl ligand environments. For instance, benzyl protons typically appear as multiplet signals at δ 6.5–7.2 ppm, with coupling constants indicating ligand symmetry .

- X-ray Diffraction (XRD) : Single-crystal XRD confirms the octahedral geometry around the Ti(IV) center. Key metrics include Ti–Cl bond lengths (~2.35 Å) and Ti–C (benzyl) distances (~2.15 Å) .

- Elemental Analysis : Combustion analysis for C, H, and Cl content validates stoichiometry (e.g., C₁₄H₁₄Cl₂Ti requires C 54.8%, H 4.6%, Cl 23.1%) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic activity in olefin polymerization?

- Methodological Answer : The Ti(IV) center’s Lewis acidity and benzyl ligands’ steric bulk determine catalytic efficiency. Cyclic voltammetry (CV) reveals redox potentials (e.g., Ti⁴⁺/Ti³⁺ at −1.2 V vs. Ag/AgCl), correlating with ethylene polymerization rates. Comparative studies with Cp₂TiCl₂ (Titanocene dichloride) show that benzyl ligands enhance activity due to weaker Ti–C bonds, facilitating monomer insertion. Discrepancies in reported turnover numbers (TONs) may arise from solvent polarity (e.g., higher activity in toluene vs. THF) or impurities in monomer feeds .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Disparities in decomposition temperatures (e.g., 150–200°C) often stem from experimental setups. Thermogravimetric analysis (TGA) under argon vs. nitrogen atmospheres can clarify stability. For example, argon purging reduces oxidative decomposition, extending stability to 220°C. Additionally, differential scanning calorimetry (DSC) identifies exothermic events (e.g., ligand dissociation at 180°C), which may be misinterpreted as decomposition in some studies .

Q. How can side products during this compound synthesis be identified and minimized?

- Methodological Answer : Common side products include [TiCl₃(benzyl)] and dimeric species. High-resolution mass spectrometry (HRMS) detects masses corresponding to [M-Cl]⁺ fragments (e.g., m/z 291.2 for C₁₄H₁₄ClTi⁺). Ligand redistribution can be suppressed by using excess benzyl ligand (2.5 eq.) and low-temperature quenching. Chromatographic purification (e.g., silica gel with hexane/EtOAc) isolates the monomeric species, confirmed by dynamic light scattering (DLS) for particle size uniformity .

Methodological Considerations

- Data Validation : Cross-reference NMR and XRD data with computational models (e.g., DFT calculations for bond angles) to confirm structural assignments .

- Contradiction Analysis : Compare kinetic data (e.g., Arrhenius plots) across studies to identify temperature-dependent mechanistic shifts .

- Ethical Compliance : Adhere to IUPAC naming and safety protocols (e.g., inert atmosphere handling per MSDS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.